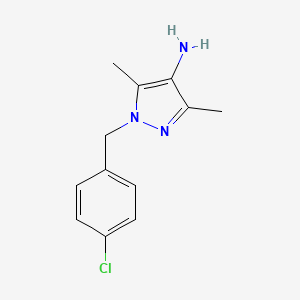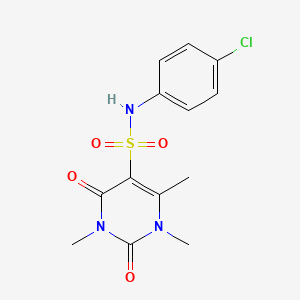
N-(4-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a sulfonamide group, and a chlorophenyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance its solubility in water . The compound’s melting point, boiling point, and other physical properties would need to be determined experimentally.Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers have synthesized a series of 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential suggests that this compound could be explored further for its efficacy against other viruses.
Antibacterial and Antibiofilm Properties
While not directly studied for this compound, related chlorophenyl derivatives have been investigated. For instance, 2-chloro-N-(4-chlorophenyl)nicotinamide exhibited antibacterial and antibiofilm activity . Considering the structural similarities, it’s plausible that our compound may also possess similar properties.
Agricultural Applications
Sulfonamide derivatives have been explored for their potential in agriculture. Although not specifically tested for this compound, related sulfonamides have shown antifungal and herbicidal properties . Investigating its effects on plant pathogens or weed control could be worthwhile.
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area . The specific toxicity and hazards of this compound would need to be determined through experimental studies.
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Given its structural features, it could be of interest in the development of new pharmaceutical drugs or biological probes.
properties
IUPAC Name |
N-(4-chlorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMUEMVOBNKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)

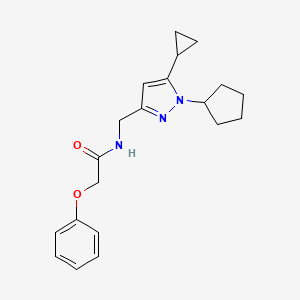
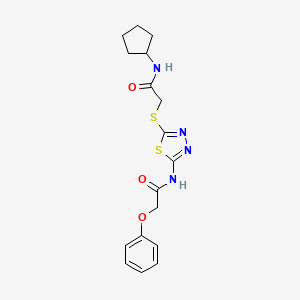

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)
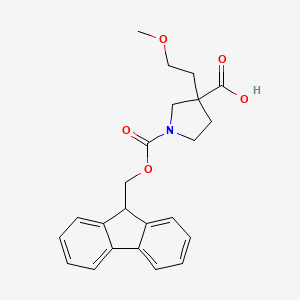
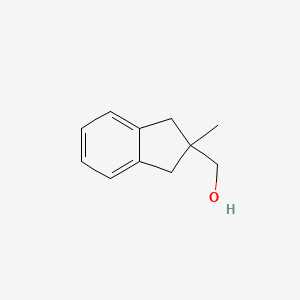
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)
